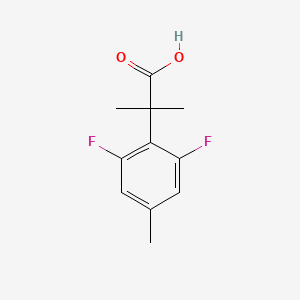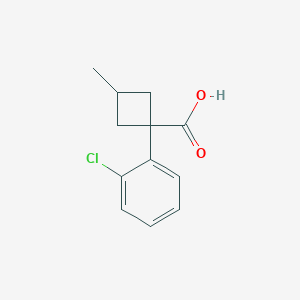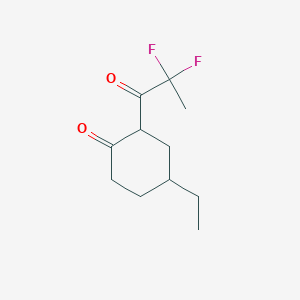
1-Bromo-2-methyl-2-propoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-methyl-2-propoxypropane is an organic compound with the molecular formula C7H15BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to an ether group
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-2-propoxypropane can be synthesized through the reaction of 2-methyl-2-propoxypropanol with hydrobromic acid. The reaction typically involves heating the alcohol with an excess of hydrobromic acid under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-Bromo-2-methyl-2-propoxypropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different ethers or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like sodium or potassium hydroxide in ethanol are used, and the reactions are often conducted under reflux conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include various ethers or amines.
Elimination: The major product is typically an alkene, such as 2-methylpropene.
科学的研究の応用
1-Bromo-2-methyl-2-propoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and amines through nucleophilic substitution reactions.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or function.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of 1-Bromo-2-methyl-2-propoxypropane in chemical reactions typically involves the formation of a carbocation intermediate. In nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromine atom.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the ether group.
1-Bromo-2-methylpropane: Similar but with a different arrangement of the bromine and methyl groups.
tert-Butyl bromide:
Uniqueness
1-Bromo-2-methyl-2-propoxypropane is unique due to the presence of both a bromine atom and an ether group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile reagent in organic synthesis.
特性
分子式 |
C7H15BrO |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
1-bromo-2-methyl-2-propoxypropane |
InChI |
InChI=1S/C7H15BrO/c1-4-5-9-7(2,3)6-8/h4-6H2,1-3H3 |
InChIキー |
GWDJZBNYQAJKQU-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076635.png)




![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)


![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)



